Lactosucrose (4G-β-D-galactosylsucrose) is a trisaccharide consisting of galactose, glucose, and fructose units. [] It is classified as a non-digestible oligosaccharide, meaning it is not broken down by enzymes in the human digestive system. [] Lactosucrose is known for its prebiotic properties, [] promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , ] This selective stimulation of beneficial bacteria leads to various health benefits, including improved gut health, enhanced immune function, and reduced risk of certain diseases.
Lactosucrose can be derived from natural sources such as milk and sugarcane or sugar beet, where lactose and sucrose are abundant. The enzymatic synthesis process typically utilizes these substrates to produce lactosucrose in laboratory or industrial settings.
Lactosucrose falls under the category of oligosaccharides, specifically as a type of glycoside. It is categorized based on its structural characteristics and the enzymes involved in its synthesis.
The synthesis of lactosucrose can be achieved through two primary enzymatic methods:
Lactosucrose's molecular structure consists of a sucrose moiety linked to a lactose moiety through a glycosidic bond. Its structural formula can be represented as:
This indicates that lactosucrose contains 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms.
Lactosucrose undergoes various chemical reactions typical for disaccharides, including hydrolysis under acidic conditions, which can revert it back to its constituent sugars (lactose and sucrose). Additionally, it can participate in fermentation processes by gut microbiota.
The mechanism through which lactosucrose exerts its prebiotic effects involves its fermentation by specific gut bacteria, leading to the production of short-chain fatty acids beneficial for gut health. These metabolites can enhance intestinal barrier function and modulate immune responses.
Research indicates that lactosucrose can selectively stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli, contributing positively to gut microbiota composition .
Relevant data from studies indicate that lactosucrose retains functionality under typical food processing conditions, making it suitable for various applications .
Lactosucrose has several scientific uses:
Lactosucrose (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is enzymatically synthesized through two distinct biochemical pathways: transfructosylation and transgalactosylation. The transfructosylation route utilizes sucrose as a fructose donor, transferring a fructosyl moiety to the C1 hydroxyl group of lactose’s glucose residue via β-fructofuranosidases (EC 3.2.1.26) or levansucrases (EC 2.4.1.10) [2] [7]. In contrast, transgalactosylation employs β-galactosidases (EC 3.2.1.23) to transfer a galactosyl unit from lactose to the C4 hydroxyl of sucrose’s glucose component [6] [9].
The kinetic competitiveness of hydrolysis versus transglycosylation critically determines pathway efficiency. Transfructosylation dominates industrial production due to higher lactosucrose yields (40–60%) and reduced byproduct formation. For example, β-fructofuranosidase from Arthrobacter sp. 10138 achieves a 49.3% molar conversion rate from equimolar lactose/sucrose mixtures, whereas β-galactosidase from Bacillus circulans yields only 25–30% lactosucrose amid competing galactooligosaccharides (GOS) [3] [9]. Key factors influencing pathway selection include:
Table 1: Lactosucrose Synthesis Pathways Compared
Parameter | Transfructosylation | Transgalactosylation |
---|---|---|
Primary Enzyme | β-Fructofuranosidase/Levansucrase | β-Galactosidase |
Favorable Donor | Sucrose/Raffinose | Lactose |
Acceptor | Lactose | Sucrose |
Typical Yield | 49.3–60% | 25–30% |
Major Byproducts | Glucose, Fructose | Galactose, Allolactose, GOS |
β-Fructofuranosidases catalyze lactosucrose formation through a double-displacement mechanism involving a covalent fructosyl-enzyme intermediate. The enzyme’s substrate binding pockets exhibit stringent specificity for sucrose’s β-D-fructofuranoside unit, while accommodating diverse acceptors like lactose [3] [9]. Structural analyses reveal that optimal activity occurs when lactose concentrations exceed sucrose (1.5:1 ratio), minimizing competitive hydrolysis [3].
Thermostability is a critical advantage of microbial β-fructofuranosidases. The enzyme from Arthrobacter sp. 10138 retains >80% activity at 50°C, enabling high-temperature reactions that reduce viscosity and enhance conversion rates. Under optimized conditions (pH 6.0, 50°C, 150 g/L each substrate), this enzyme produces 109 g/L lactosucrose [9]. However, glucose inhibition remains a constraint, as glucose noncompetitively binds to allosteric sites, reducing transfructosylation efficiency by 20–40% [3].
Innovative co-immobilization strategies address this limitation. For instance, coupling β-fructofuranosidase with glucose oxidase converts inhibitory glucose to gluconic acid, shifting reaction equilibrium toward transfructosylation. This approach elevates lactosucrose yields to 160.8 g/L—significantly higher than isolated enzyme systems [3].
Levansucrases employ a non-processive mechanism for fructosyl transfer, where sucrose hydrolysis dominates at low acceptor concentrations, but transfructosylation prevails when acceptors like lactose are abundant. The Bacillus subtilis levansucrase SacB exhibits a kcat of 380 s−1 for sucrose cleavage, with 60% of released fructosyl units transferred to lactose rather than water under optimal conditions [1] [4].
A unique feature of levansucrases is their broad donor specificity. Beyond sucrose, B. subtilis SacB utilizes raffinose and stachyose—abundant in tofu whey—as fructosyl donors. This enables valorization of agro-industrial byproducts:
Table 2: Levansucrase Performance with Alternative Donors
Fructosyl Donor | Source | Lactosucrose Yield (g/L) | Productivity (g·L−1·h−1) |
---|---|---|---|
Sucrose | Commercial | 75.2 | 37.6 |
Raffinose | Tofu whey | 68.4 | 34.2 |
Stachyose | Tofu whey | 63.7 | 31.9 |
Tofu whey + CWP* | Byproduct mix | 80.1 | 40.1 |
*CWP: Cheese whey permeate; Reaction conditions: 37°C, pH 6.0, 0.5 U/mL enzyme [1] [10]
Quaternary structure dictates levansucrase functionality. B. subtilis SacB functions as a tetramer, with active sites positioned at subunit interfaces. Disruption of tetramerization (e.g., via N-terminal deletions) abolishes transfructosylation activity by misaligning catalytic residues [4] [5].
β-Galactosidases synthesize lactosucrose less efficiently due to promiscuous transgalactosylation. These enzymes primarily hydrolyze lactose but transfer galactosyl groups to diverse acceptors, including glucose, fructose, and sucrose. When sucrose acts as an acceptor, lactosucrose forms alongside competing galactooligosaccharides (GOS) like allolactose (O-β-D-galactopyranosyl-(1→6)-D-glucose) [6] [9].
Studies using Bacillus circulans β-galactosidase reveal that only 15–20% of transgalactosylation events target sucrose, while 60–70% generate GOS with higher molecular weights (e.g., tri-/tetrasaccharides). This results in complex product mixtures requiring costly purification [6] [7]. Key determinants of specificity include:
Table 3: Byproduct Profiles in β-Galactosidase vs. β-Fructofuranosidase Reactions
Enzyme | Lactosucrose (%) | GOS/Allolactose (%) | Hydrolysis Byproducts (%) |
---|---|---|---|
β-Galactosidase* | 25–30 | 40–45 | 25–30 |
β-Fructofuranosidase† | 45–50 | <5 | 45–50 |
Co-immobilized system‡ | 60–65 | <5 | 30–35 |
From *B. circulans; †From Arthrobacter sp. 10138; ‡β-Fructofuranosidase + glucose oxidase [3] [6] [9]
Reaction engineering mitigates byproduct issues. Immobilizing Aspergillus oryzae β-galactosidase on chitosan microparticles increases lactosucrose yield to 28% by enhancing sucrose accessibility. Nevertheless, this remains inferior to transfructosylation systems [6].
Chemical Compounds Mentioned:
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